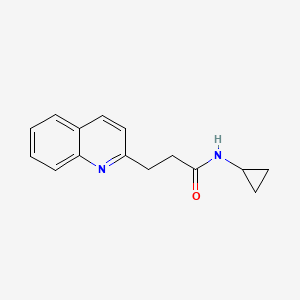
N-cyclopropyl-3-quinolin-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3-quinolin-2-ylpropanamide, also known as CPQP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of N-cyclopropyl-3-quinolin-2-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, in cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other amyloid-beta peptides.
Biochemical and Physiological Effects
N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by modulating the conformational changes of the peptides.
实验室实验的优点和局限性
The advantages of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its potent biological activity, its relative ease of synthesis, and its potential therapeutic applications in various diseases. The limitations of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its relatively low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
未来方向
There are several future directions for the research on N-cyclopropyl-3-quinolin-2-ylpropanamide, including the optimization of its chemical structure to enhance its biological activity and selectivity, the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of N-cyclopropyl-3-quinolin-2-ylpropanamide in other diseases, such as viral infections and autoimmune diseases, should be explored in future research.
合成方法
The synthesis of N-cyclopropyl-3-quinolin-2-ylpropanamide involves the reaction of 2-amino-3-cyclopropylquinoline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-cyclopropyl-3-quinolin-2-ylpropanamide in high yield and purity.
科学研究应用
N-cyclopropyl-3-quinolin-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of the disease. In Parkinson's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHQQCSVIWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)


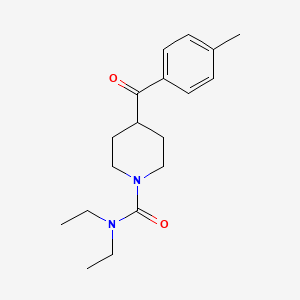
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
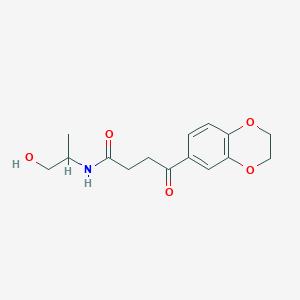
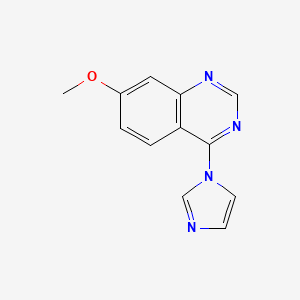


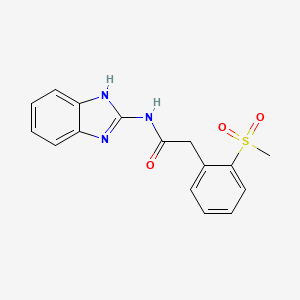
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
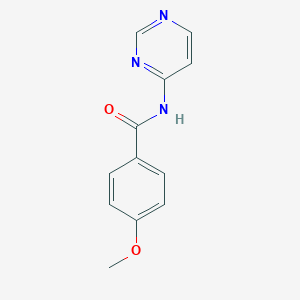
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)